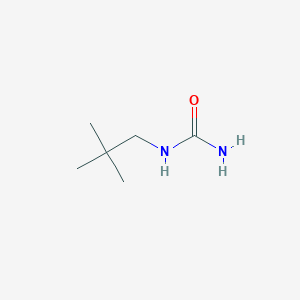

(2,2-Dimethylpropyl)urea

Vue d'ensemble

Description

“(2,2-Dimethylpropyl)urea” is an organic compound with the molecular formula C6H14N2O . It has a molecular weight of 130.1882 .

Molecular Structure Analysis

The IUPAC Standard InChI for “this compound” is InChI=1S/C6H14N2O/c1-6(2,3)4-8-5(7)9/h4H2,1-3H3,(H3,7,8,9) . The structure is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Biosensor Development

(2,2-Dimethylpropyl)urea has been utilized in the development of biosensors. For instance, Erfkamp, Guenther, and Gerlach (2019) demonstrated the use of urea in enzyme-functionalized piezoresistive hydrogel biosensors for detecting urea. This technology is vital in various industrial applications, like fertilizer production, and biomedical diagnostics, offering a novel approach for urea sensing with high sensitivity and selectivity (Erfkamp, Guenther, & Gerlach, 2019).

Material Science

In material science, urea derivatives have shown remarkable properties. Rai, Singh, and Rai (2017) researched the dielectric properties of a compound involving urea, which displayed high dielectric constant and electrical conductivity. This property can be leveraged in various electronic applications (Rai, Singh, & Rai, 2017).

Chemical Synthesis

Ureas, including this compound, play a significant role in chemical synthesis. For example, Corbin et al. (2001) discussed the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. These compounds are valuable in self-assembly and mimicry of biological structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Green Chemistry

This compound is also relevant in green chemistry. Sánchez, Gil, and Martín (2019) optimized the production process of dimethyl carbonate (DMC) via urea, highlighting the sustainable approach in chemical manufacturing and the importance of urea in reducing environmental impact (Sánchez, Gil, & Martín, 2019).

Pharmaceutical Applications

In pharmaceutical research, urea analogs have been investigated for their potential in enhancing drug penetration through the skin. Williams and Barry (1989) assessed urea derivatives as skin penetration enhancers, indicating their role in improving drug delivery systems (Williams & Barry, 1989).

Safety and Hazards

“(2,2-Dimethylpropyl)urea” has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2,2-dimethylpropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-8-5(7)9/h4H2,1-3H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNMUWVPABAFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

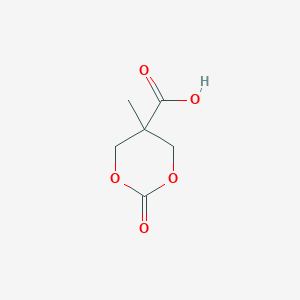

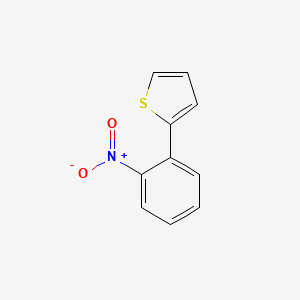

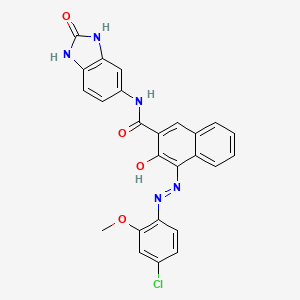

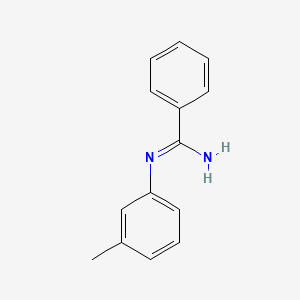

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)

![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)